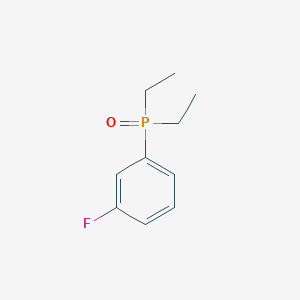

1-Diethylphosphoryl-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Diethylphosphoryl-3-fluorobenzene is a chemical compound with the CAS Number: 2375262-13-6 . Its IUPAC name is diethyl(3-fluorophenyl)phosphine oxide . The molecular weight of this compound is 200.19 . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 1-Diethylphosphoryl-3-fluorobenzene is 1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.Scientific Research Applications

Biology

1-Diethylphosphoryl-3-fluorobenzene: plays a significant role in the field of biology, particularly as a building block for single-benzene-based fluorophores (SBBFs) . These fluorophores are crucial in various biological applications due to their ability to act as electron-donor and acceptor within a compact benzene backbone. They are used in fluorescence-based materials and techniques , which include analytical, imaging, and sensing applications that are vital in biological research .

Materials Science

In materials science, 1-Diethylphosphoryl-3-fluorobenzene contributes to the development of new materials with enhanced properties. It’s used in creating fluorophore-related materials , which are essential in developing new derivatives for advanced materials applications . These materials find use in creating innovative products with specific light-emitting properties.

Chemistry

Chemically, 1-Diethylphosphoryl-3-fluorobenzene is involved in the synthesis of various compounds. It serves as a precursor in the formation of phosphorus-centered radicals , which have broad applications in pharmaceuticals, agrochemistry, and organic synthesis . Understanding its reactivity and properties is crucial for developing new selective reactions for synthesizing phosphorus-containing compounds.

Medicine

In the medical field, compounds like 1-Diethylphosphoryl-3-fluorobenzene are integral in the design of fluorine-containing drugs and imaging agents . The incorporation of fluorine atoms into small molecules enhances their pharmacological properties, making them effective in lowering cholesterol, relieving asthma, treating anxiety disorders, and improving the chemical properties of medications.

Environmental Science

Environmental science benefits from the study of 1-Diethylphosphoryl-3-fluorobenzene through its role in the enzymatic defluorination of fluorinated compounds . This process is significant for breaking down persistent pollutants that do not easily degrade in nature, thus reducing their accumulation in the environment and the human body.

Analytical Techniques

1-Diethylphosphoryl-3-fluorobenzene: is also important in analytical chemistry, where it’s used in fluorescence-based analytical techniques . These techniques are highlighted for their sensitivity and specificity, which are essential for detecting and quantifying substances within various samples.

Imaging

In imaging applications, 1-Diethylphosphoryl-3-fluorobenzene derivatives are used as fluorescent probes . These probes are crucial for in vivo fluorescence imaging, which is an attractive modality combining low cost, high sensitivity, and relative safety. It’s used in preclinical tools to investigate disease mechanisms and test novel diagnostics and therapeutics.

Sensing Techniques

Lastly, in sensing techniques, 1-Diethylphosphoryl-3-fluorobenzene -based compounds are utilized in the development of fluorescence sensors . These sensors are designed to detect various analytes with high precision, which is fundamental in fields ranging from industrial process control to clinical diagnostics.

Safety and Hazards

The safety information for 1-Diethylphosphoryl-3-fluorobenzene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

1-diethylphosphoryl-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJADSIIDIQBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethylphosphoryl-3-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)

![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)

![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)